ADP-ribose

Description

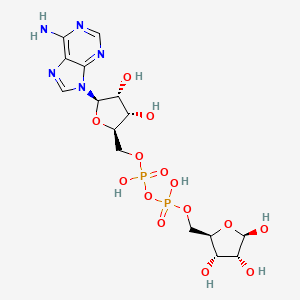

ADP-ribose (adenosine diphosphate ribose) is a nucleotide derivative formed by the enzymatic transfer of this compound moieties from β-nicotinamide adenine dinucleotide (β-NAD⁺) to target proteins. This post-translational modification, catalyzed by poly(this compound) polymerases (PARPs), regulates critical cellular processes such as DNA repair, chromatin remodeling, transcription, and apoptosis . This compound exists in monomeric (MARylation) or polymeric (PARylation) forms, with polymers (PAR) comprising linear or branched chains of this compound units linked via α(1→2)- or α(1→2′′)-glycosidic bonds . The degradation of PAR into free this compound is mediated by poly(this compound) glycohydrolase (PARG) and ADP-ribosylhydrolases (ARHs), highlighting its dynamic role in signaling .

Properties

Molecular Formula |

C15H23N5O14P2 |

|---|---|

Molecular Weight |

559.32 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-10(23)8(21)5(32-14)1-30-35(26,27)34-36(28,29)31-2-6-9(22)11(24)15(25)33-6/h3-6,8-11,14-15,21-25H,1-2H2,(H,26,27)(H,28,29)(H2,16,17,18)/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1 |

InChI Key |

SRNWOUGRCWSEMX-KEOHHSTQSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)O)O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N |

Synonyms |

5'-Diphosphoribose, Adenosine Adenosine 5' Diphosphoribose Adenosine 5'-Diphosphoribose Adenosine Diphosphate Ribose Adenosine Diphosphoribose ADP Ribose ADP-Ribose ADPribose Diphosphate Ribose, Adenosine Diphosphoribose, Adenosine Ribose, Adenosine Diphosphate Ribose, ADP |

Origin of Product |

United States |

Preparation Methods

PARP-Mediated Synthesis

PARP1, a nuclear enzyme, automodifies itself by transferring ADPr units to target proteins. Large-scale synthesis involves incubating PARP1 with β-NAD+ in the presence of DNA nicks to activate the enzyme. For example, a reaction mixture containing 1.88 µM PARP1 (1–1014) and 13.7 µM PARP1 (379–1014) in 50 mM Tris-HCl (pH 8.0), 25 mM MgCl₂, and 2 mM DTT yields polydisperse poly(this compound) (PAR) chains. Tankyrase 1 (TNKS1), another PARP family member, can heteromodify histones under similar conditions, producing ADPr-protein conjugates.

Key Parameters:

ADP-Ribosyl Cyclase for Cyclic ADPr Analogues

ADP-ribosyl cyclase converts β-NAD+ into cyclic this compound (cADPR), a calcium-signaling molecule. While primarily used for cADPR, this enzyme can also generate linear ADPr under modified conditions. For instance, substituting β-NAD+ with 4-thioribose derivatives produces stable cADPR mimics, such as cADP-4-thioribose (cADPtR), which resist hydrolysis.

Chemical Synthesis of this compound

Chemical synthesis offers precise control over ADPr structure, enabling the production of homogeneous oligomers and analogues. Recent advances in glycosylation and phosphorylation chemistry have streamlined these processes.

Biomimetic α-Selective Ribosylation

A breakthrough method involves α-selective ribosylation of β-NAD+ in an ionic liquid system. By reacting β-NAD+ with azide-functionalized ribose in choline dihydrogen phosphate, researchers synthesized α-ADPr-azide, a key intermediate. Subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl-glycine peptides yields α-ADPr-peptide conjugates in two steps.

Advantages:

Stepwise Glycosylation and Phosphorylation

A 10-step synthesis starting from 6-chloropurine ribofuranoside (4) demonstrates efficiency in constructing the ADPr core. Key steps include:

-

α-1,2-cis-Glycosylation : Achieved using NAP-protected ribofuranosyl donors, yielding diribofuranosyl adenosine with >15:1 α/β selectivity.

-

Late-Stage Phosphorylation : Chemoselective installation of pyrophosphate via H-phosphonate coupling, avoiding side reactions.

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Glycosylation | NAP-ribofuranosyl donor, TMSOTf | 82 |

| 2 | Deprotection | DDQ in CH₂Cl₂/water | 74 |

| 3 | Phosphorylation | H-phosphonate, I₂ oxidation | 89 |

This route achieves a 6.1% overall yield, significantly outperforming earlier methods requiring 18 steps.

Purification and Characterization of this compound

Ethanol Precipitation and Enzymatic Digestion

Crude ADPr mixtures are precipitated using ethanol and sodium acetate (pH 5.0) to remove proteins and nucleotides. Subsequent pronase digestion (1 mg/mL, 37°C overnight) degrades residual proteins, while DNase I and RNase A eliminate nucleic acids. Nuclease P1 further hydrolyzes oligonucleotides to 5’-mononucleotides, leaving ADPr intact.

Hydroxylapatite Chromatography

Hydroxylapatite (HA) columns effectively separate ADPr from contaminants. A 0.1–0.3 M phosphate gradient (pH 6.8) elutes ADPr as a single peak, confirmed by UV absorption (A₂₈₀/A₂₆₀ = 0.24). HA chromatography achieves >95% purity, critical for antibody production and structural studies.

Analytical Validation of this compound

Chemical Reactions Analysis

ADP-ribosylation Reaction Types

ADP-ribose forms three distinct covalent modifications through NAD+-dependent enzymatic reactions:

| Reaction Type | Catalytic Enzymes | Chemical Linkage | Biological Role |

|---|---|---|---|

| Mono-ADP-ribosylation | ARTCs, Sirtuins | Glycosidic (C1″-N/O) | Chromatin remodeling |

| Poly-ADP-ribosylation | PARPs (ARTD family) | O-glycosidic (C1″-O) | DNA damage response |

| Cyclic ADP-ribosylation | CD38, BST1 | Intramolecular cyclization | Calcium signaling |

Key stereochemical features:

-

PARPs create α(1→2) glycosidic bonds in poly-ADP-ribose (PAR) chains

-

Sirtuins generate 1″-O-acetyl-ADP-ribose (OAADPr) via NAD+-dependent deacetylation

Hydrolysis and Enzymatic Processing

ADP-ribosylhydrolases (ARHs) exhibit substrate-specific cleavage activities:

Table 2: Hydrolase Specificity

| Enzyme | Substrate | Cleavage Position | pH Optimum | Inhibition Profile |

|---|---|---|---|---|

| ARH1 | This compound-arginine | C1″-N linkage | 9.0 | This compound (Ki = 0.2 mM) |

| ARH3 | Poly-ADP-ribose/OAADPr | C1″-O linkage | 7.5 | This compound (Ki = 0.5 mM) |

Mechanistic insights:

-

ARH3 incorporates ¹⁸O at C1″ during OAADPr hydrolysis, confirming nucleophilic attack at the anomeric carbon

-

Vicinal aspartate residues (D77/D78 in ARH1) mediate catalytic activity through acid-base chemistry

Structural Determinants of Reactivity

ADPriboDB 2.0 reveals critical site-specific modification patterns:

Table 3: Top Modified Residues in Human Proteins

| Amino Acid | Modification Frequency (%) | Common Structural Context |

|---|---|---|

| Glutamate | 42.7 | Acidic protein domains |

| Aspartate | 28.9 | DNA-binding regions |

| Arginine | 15.3 | Nuclear localization signals |

Notable chemical interactions:

-

This compound forms Schiff base intermediates with ε-amino groups of lysine residues during PARP1 activation

-

Macrodomain-containing proteins (e.g., SARS-CoV-2 nsp3) recognize this compound through conserved binding pockets

Biological Regulation Mechanisms

Recent findings from ADPriboDB 2.0 (48,346 entries):

-

67% of ADP-ribosylation events occur at identified modification sites

-

32% colocalize with phosphorylation sites (<5Å proximity)

-

Viral macrodomains preferentially hydrolyze α-linked this compound modifications

These chemical properties enable this compound to function as both a post-translational modifier and secondary messenger. The stereospecificity of its glycosidic linkages creates distinct signaling platforms recognized by effector proteins containing PAR-binding motifs. Ongoing research focuses on developing this compound analogs to target PARP-mediated oncogenic pathways and viral replication mechanisms.

Scientific Research Applications

Role in DNA Repair Mechanisms

ADP-ribose is primarily known for its involvement in DNA repair processes. The enzyme poly(this compound) polymerase (PARP) catalyzes the addition of this compound units to target proteins in response to DNA strand breaks. This modification is crucial for the recruitment of DNA repair proteins and the maintenance of genomic integrity.

- Mechanism : Upon activation by DNA damage, PARP synthesizes poly(this compound) from NAD+, which modifies chromatin structure and facilitates access for repair machinery .

- Clinical Relevance : Inhibitors of PARP have been developed as cancer therapies, especially for tumors with BRCA1/2 mutations. These inhibitors exploit the reliance of such tumors on PARP-mediated repair pathways, leading to synthetic lethality .

Table 1: Overview of PARP Inhibitors in Clinical Use

| Inhibitor Name | Mechanism of Action | Approved Indications | Notable Studies |

|---|---|---|---|

| Olaparib | PARP inhibitor | Ovarian cancer | |

| Niraparib | PARP inhibitor | Ovarian cancer | |

| Rucaparib | PARP inhibitor | Ovarian cancer |

Cellular Signaling and Stress Response

This compound also plays a significant role in cellular signaling pathways that regulate stress responses and apoptosis. The modification can influence protein interactions and cellular localization.

- Signaling Pathways : ADP-ribosylation affects various signaling proteins, impacting pathways such as apoptosis and inflammation .

- Neuroprotective Effects : Research has shown that this compound can protect neurons from oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .

Applications in Immunology

Recent studies indicate that this compound modifications are involved in immune responses, particularly in the context of viral infections.

- Viral Interactions : Certain viruses manipulate ADP-ribosylation to evade host immune responses. For instance, SARS-CoV-2 has been shown to interact with host proteins through ADP-ribosylation mechanisms .

- Therapeutic Potential : Understanding these interactions opens avenues for developing antiviral therapies targeting ADP-ribosylation pathways .

Research Tools and Methodologies

The development of tools to study ADP-ribosylation has advanced significantly. For example, the MacroGreen reagent allows for high-affinity detection of ADP-ribosylated proteins.

- MacroGreen Development : This tool enhances the study of ADP-ribosylation dynamics in various biological contexts, facilitating mass spectrometry analyses and other biochemical assays .

- Applications : MacroGreen can be utilized in immunoblotting and immunofluorescence to investigate the role of ADP-ribosylation in different diseases.

Case Study 1: Cancer Therapy with PARP Inhibitors

A clinical trial involving olaparib demonstrated significant efficacy in patients with BRCA-mutated breast and ovarian cancers. The trial highlighted the importance of targeting DNA repair mechanisms for therapeutic advantage .

Case Study 2: Neuroprotection

In a study examining oxidative stress in neuronal cells, researchers found that treatment with this compound derivatives reduced cell death and improved survival rates under stress conditions. This suggests potential therapeutic strategies for neurodegenerative diseases like Alzheimer's .

Mechanism of Action

ADP-ribose exerts its effects by binding to and activating the TRPM2 ion channel. This activation is dependent on the presence of nicotinamide adenine dinucleotide as a cofactor. The ribose sugar component of adenosine diphosphate ribose plays a crucial role in this activation process . Additionally, adenosine diphosphate ribose is involved in the regulation of various cellular processes, including DNA repair, transcription, and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

ADP-ribose shares functional and structural similarities with several related molecules, each with distinct biochemical roles. Below is a detailed comparison:

O-Acetyl-ADP-Ribose

- Structure : Contains an acetyl group esterified to the ribose hydroxyl of this compound.

- Function : Implicated in sirtuin-mediated deacetylation reactions. It exhibits cellular effects similar to this compound, such as inducing oocyte maturation, though its mechanism may involve conversion to this compound or direct signaling .

- Enzyme Interactions: Unlike this compound, O-acetyl-ADP-ribose is rapidly metabolized in cells, suggesting distinct turnover pathways .

Iso-ADP-Ribose (Bisphosphate 24)

- Structure : Lacks the N-1 ribose moiety of this compound, retaining only the N-ADP-ribose unit with a bisphosphate group.

- Function : Used as a PAR-binding probe but lacks enzymatic processing by PARG, indicating structural specificity for recognition .

- Enzyme Interactions: Not cleaved by PARG even at high enzyme concentrations, highlighting the necessity of the N-1 ribose for hydrolysis .

This compound Dimer (PAR Dimer)

- Structure : Two this compound units linked via α(1→2)-glycosidic and pyrophosphate bonds.

- Function : Represents the shortest PAR chain retaining PAR-like activity. Binds PAR readers (e.g., macrodomains) and serves as a substrate for PARG .

- Enzyme Interactions : Processed by PARG into free this compound, with cleavage efficiency comparable to longer PAR chains. Mutations in PARG (E755N/E756N) abolish processing, underscoring conserved catalytic mechanisms .

- Applications : Chemically synthesized dimers enable structural studies (e.g., PARG co-crystallography) and probe development (e.g., fluorescent or biotinylated derivatives for binding assays) .

β-Linked this compound Derivatives

- Structure : β-glycosidic linkage instead of the native α-configuration.

- Function : Altered stereochemistry reduces binding affinity for PAR readers like macrodomains. For example, β-ADP-ribosylated peptides show 10-fold lower binding to histone H2A compared to α-linked isomers .

- Biological Relevance : Highlights the importance of α-linkages in mediating PAR-protein interactions .

ADPr-RNA

- Structure : this compound covalently linked to RNA.

- Function : Recognized by anti-PAR antibodies but binds macrodomains via a distinct groove outside the this compound-binding site, suggesting divergent roles in RNA biology .

Key Research Findings

- Enzyme Specificity : PARG requires the N-ADP-ribose unit for cleavage but tolerates modifications in the N-1 region (e.g., propargyl groups), enabling probe development .

- Synthesis Advances : Chemical synthesis of this compound dimers bypasses limitations of enzymatic PAR production, yielding homogeneous oligomers for structural and functional studies .

- Pathway Cross-Talk : PARylation and MARylation exhibit overlapping but distinct interactomes, with MARylation preferentially targeting serine residues .

Q & A

Q. What are the common methodologies for detecting ADP-ribosylation in experimental settings?

ADP-ribosylation can be detected using:

- Immunoblotting : Antibodies like anti-PAR/pADPr (e.g., ab14460) specifically bind to poly(ADP-ribose) chains. Protocols involve SDS-PAGE separation, transfer to membranes, and antibody incubation .

- Mass spectrometry (MS) : Identifies ADP-ribosylated proteins by analyzing mass shifts or using enrichment strategies (e.g., Af1521 macrodomain pull-down) .

- ELTA (Enzymatic Labeling of Terminal this compound) : A novel method using enzymatic tagging with fluorescent or biotinylated probes for rapid visualization .

- Immunofluorescence : Localizes PARylation in cells using anti-PAR antibodies and confocal microscopy .

Q. How does this compound contribute to DNA repair mechanisms, and how can this be experimentally validated?

this compound polymers synthesized by PARPs recruit DNA repair proteins (e.g., XRCC1) to sites of damage. Experimental validation includes:

- PARP inhibition : Treat cells with PARP inhibitors (e.g., olaparib) and assess repair defects via γH2AX foci (marker of double-strand breaks) .

- Knockout models : Use PARP1/2-deficient cells to study impaired base excision repair (BER) via comet assays or survival post-DNA damage .

- Biochemical assays : Measure PARP activity in vitro using NAD⁺ as a substrate and fluorometric detection of this compound chains .

Q. What are the key enzymes involved in this compound metabolism, and how can their activity be quantified in vitro?

- PARPs : Catalyze this compound chain elongation. Activity assays use recombinant PARP1, NAD⁺, and DNA nicks to stimulate auto-modification. Quantify via Western blot (shift in molecular weight) or fluorescence .

- PARG : Hydrolyzes PAR chains. Assays involve incubating PARylated substrates with PARG and measuring free this compound via HPLC or colorimetric methods .

- ARTs (ADP-ribosyltransferases) : Monitor mono-ADP-ribosylation using radiolabeled NAD⁺ or click chemistry-based probes .

Advanced Research Questions

Q. What advanced techniques resolve the structural complexity of poly(this compound) chains?

- Electron microscopy (EM) : Visualizes branched PAR structures (e.g., "star" shapes) on PARP1 .

- Atomic force microscopy (AFM) : Provides nanoscale resolution of PAR chain length (up to 100 nm) and branching patterns .

- NMR spectroscopy : Characterizes this compound linkage heterogeneity (α(1→2), α(1→2′′)) in synthetic PAR .

Q. How can researchers address contradictions in reported mechanisms of PAR polymer synthesis?

- Comparative kinetic studies : Analyze PARP1 auto-modification rates under varying NAD⁺ concentrations to reconcile chain elongation vs. branching .

- Genetic models : Use PARP1 mutants (e.g., catalytic domain deletions) to dissect roles in chain initiation vs. elongation .

- Single-molecule imaging : Track PARP1 activity in real time using AFM or fluorescence microscopy .

Q. What novel approaches exist to study PARylation’s role in DNA beyond protein targets?

Q. What methodologies are effective in studying PARG’s role in cancer therapeutics?

- PARG inhibitors (e.g., IDE161) : Treat BRCA1/2-deficient cancer cells and measure synthetic lethality via clonogenic assays .

- PAR accumulation assays : Compare PAR levels in PARG-inhibited vs. control cells using immunoblotting .

- In vivo models : Administer PARG inhibitors to tumor xenografts and monitor PARylation dynamics via PET imaging .

Q. How can multi-target inhibitors against PARP-1 be rationally designed?

- Systems biology : Integrate microarray data (e.g., GSE13477) to identify co-regulated targets (e.g., c-Met/PARP-1) via protein-protein interaction networks .

- Structure-activity relationship (SAR) : Screen compound libraries for dual inhibition using PARP1 enzymatic assays and c-Met kinase assays .

- In silico docking : Model inhibitor binding to PARP1’s catalytic domain and c-Met’s ATP-binding site .

Q. What strategies enable real-time tracking of ADP-ribosylation dynamics in live cells?

- ELTA with fluorescent probes : Label terminal this compound with Cy3/Cy5 for live-cell imaging .

- FRET-based biosensors : Engineer PAR-binding domains (e.g., PBZ motifs) linked to fluorescent reporters .

- Click chemistry : Incorporate ethynyl-NAD⁺ into this compound chains for subsequent labeling with azide-fluorophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.